3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

Hydrometallurgy Solvent Extraction Copper Recovery

Salicylaldehyde-based ligands often fail to balance extraction strength with synthetic versatility. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde solves this: the 3-bromo enables site-selective cross-coupling, while the 5-tert-butyl group provides essential solubility and conformational rigidity. Key outcomes: • Cu-selective hydrazone L4 extraction within 10× of commercial oximes • Cr-salen catalysts deliver up to 90% ee in asymmetric epoxidation • Suzuki-Miyaura diversification in 68-90% yield. Supplied as crystalline solid, ≥95% purity, for immediate dispatch.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 119646-68-3
Cat. No. B045185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
CAS119646-68-3
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O
InChIInChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3
InChIKeyTUTMRJRVZVXKAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde Profile


3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a bifunctional salicylaldehyde derivative characterized by a bromine atom at the 3-position, a bulky tert-butyl group at the 5-position, and an intramolecularly hydrogen-bonded 2-hydroxy–aldehyde motif that enforces a rigid planar conformation (r.m.s. deviation = 0.011 Å) [1]. Its molecular formula is C₁₁H₁₃BrO₂ (MW 257.12 g/mol), and it is supplied as a crystalline solid with a purity of ≥95–98% [1]. The compound serves as a privileged intermediate for constructing chiral Schiff base ligands, copper-selective extractants, and cross-coupling partners in medicinal chemistry and catalysis research.

Why 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde Outperforms Generic Analogs


Salicylaldehyde-based ligands are highly sensitive to the electronic and steric nature of ring substituents. Replacing the 3-bromo or 5-tert-butyl group with hydrogen, methyl, or methoxy dramatically alters metal-binding affinity, extraction pH₀.₅, and conformational preorganization [1]. The 3-bromo substituent lowers the phenol deprotonation energy by 7.29 kcal/mol relative to the unsubstituted analog, while the 5-tert-butyl group provides the lipophilicity and solubility in hydrocarbon diluents essential for industrial liquid–liquid extraction processes [1]. Using a generic 3-bromo-2-hydroxybenzaldehyde without the 5-alkyl group or a 5-tert-butyl-2-hydroxybenzaldehyde lacking the 3-bromo handle results in either loss of extraction strength or inability to perform site-selective cross-coupling, rendering them functionally non-equivalent for the applications documented below.

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde: Quantitative Evidence vs. Analogs


3-Bromo Advantage in Copper Extraction

In a direct comparator study of salicylaldehyde N-methylhydrazones, the 3-bromo derivative (L4, derived from 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde) exhibited copper extraction strength that was nearly three orders of magnitude greater than the 3-unsubstituted (L1), 3-methyl (L2), and 3-methoxy (L5) analogs. The distribution coefficient for copper transfer followed the order NO₂ > Br > H ≥ OMe ≥ Me [1]. The 3-Br hydrazone approached the extraction strength of commercial phenolic oxime extractants, whereas L1, L2, and L5 were approximately 1000-fold weaker [1].

Hydrometallurgy Solvent Extraction Copper Recovery

Optimal Deprotonation Energy: Br vs. H and NO₂

DFT calculations at the same level of theory revealed that the deprotonation energy (E_depr) for the 3-bromo-substituted salicylaldehyde hydrazone L4 is 357.19 kcal/mol, which is 7.29 kcal/mol lower than the unsubstituted L1 (364.48 kcal/mol) and 7.65 kcal/mol lower than the 3-methoxy L5 (364.84 kcal/mol), but 9.87 kcal/mol higher than the 3-nitro L3 (347.32 kcal/mol) [1]. This positions the 3-Br substituent as an intermediate electronic modulator—strong enough to enhance metal extraction but not so electron-withdrawing as to cause the solubility and synthetic cost limitations associated with the 3-NO₂ analog [1].

Computational Chemistry Ligand Design Proton Affinity

Planar Conformation Critical for Metal Chelation

Single-crystal X-ray diffraction of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde (orthorhombic, Pbca, a = 9.9727 Å, b = 12.174 Å, c = 18.558 Å, V = 2253.0 ų, Z = 8) revealed that all non-hydrogen atoms except the methyl groups lie in a common plane with an r.m.s. deviation of only 0.011 Å, stabilized by an intramolecular O–H···O hydrogen bond of 2.650 Å [1]. This near-perfect coplanarity of the aldehyde, hydroxyl, and bromine substituents with the benzene ring preorganizes the molecule for imine condensation and subsequent metal coordination, reducing the entropic penalty upon complex formation. In contrast, non-salicylaldehyde analogs lacking the ortho-OH/CHO pair cannot achieve this level of preorganization [1].

X-ray Crystallography Conformational Preorganization Schiff Base Ligands

Suzuki–Miyaura Coupling for 3-Aryl Diversification

The 3-bromo substituent serves as a selective oxidative addition handle for palladium-catalyzed Suzuki–Miyaura coupling with arylboronic acids. Using 3-bromo-5-tert-butylsalicylaldehyde as substrate, six meta-substituted 3-aryl-5-tert-butylsalicylaldehydes were prepared in 68–90% isolated yields . The 5-tert-butyl group remains intact throughout the coupling, providing steric bulk that differentiates the product from 3-aryl-2-hydroxybenzaldehydes lacking the 5-alkyl substituent. Parallel catalyst screening identified optimal Pd catalyst/ligand combinations, establishing this compound as a reliable diversification platform [1].

Cross-Coupling C–C Bond Formation Drug Discovery Intermediates

Cr–Salen Ligands for High Enantioselectivity

The Cr(III)–salen complexes synthesized from 3-bromo-5-tert-butylsalicylaldehyde and trans-1,2-cyclohexanediamine achieved enantioselectivities of up to 90% ee in the asymmetric epoxidation of alkenes [1]. A systematic study across a series of 5-substituted-3-bromosalicylaldehydes revealed that the electronic character of the 5-substituent does not show a simple correlation with enantioselectivity, implying that the steric contribution of the tert-butyl group plays a critical role in defining the chiral pocket [1]. The synthesis proceeded via condensation to form the salen ligand in 51–89% yield, followed by metalation with Cr(II) and aerobic oxidation to the active Cr(V)–oxo species [1].

Asymmetric Catalysis Epoxidation Chiral Salen Ligands

Solubility in Hydrocarbon Diluents: 5-tert-Butyl Advantage

In hydrometallurgical solvent extraction, the alkyl group para to the phenolic OH determines solubility in commercial hydrocarbon diluents. Highly branched alkyl chains such as tert-butyl impart significantly higher solubility than linear or smaller alkyl groups, without substantially perturbing the extraction pH₀.₅ value [1]. This property is explicitly exploited in the design of 5-tert-butyl-substituted salicylaldehyde hydrazones, where the tert-butyl group prevents third-phase formation and ligand precipitation during continuous extraction operations—a problem encountered with the 5-H or 5-methyl analogs [1].

Process Chemistry Solubility Extractant Formulation

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde: Priority Applications


Next-Generation Copper Solvent Extractants

The 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde-derived N-methylhydrazone (L4) demonstrates copper extraction strength within one order of magnitude of commercial phenolic oximes, while the unsubstituted, 3-methyl, and 3-methoxy analogs are approximately 1000-fold weaker [1]. Coupled with the solubility imparted by the 5-tert-butyl group in industrial hydrocarbon diluents, this compound is the only salicylaldehyde building block that enables hydrazone-based extractants to approach commercial viability. Research groups targeting replacement of oxime-based extractants with hydrazone analogs for improved selectivity or reduced reagent costs should prioritize this compound [1].

Chiral Cr–Salen and Ti–Schiff Base Catalysts

Condensation of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde with chiral diamines (e.g., trans-1,2-cyclohexanediamine) yields Cr–salen complexes that deliver up to 90% ee in asymmetric epoxidation [2]. Condensation with 2′-amino-[1,1′-binaphthalen]-2-ol produces a tridentate Schiff base ligand for Ti(IV)-catalyzed enantioselective acetate aldol additions . The near-perfect planarity of the salicylaldehyde unit (r.m.s. deviation = 0.011 Å) ensures consistent ligand geometry, while the tert-butyl group defines the steric environment of the catalyst's active pocket [3]. No other 3-bromo-5-alkylsalicylaldehyde has documented enantioselectivities in this range.

3-Aryl-Salicylaldehyde Libraries for Drug Discovery

The 3-bromo handle enables efficient Suzuki–Miyaura diversification with arylboronic acids to generate 3-aryl-5-tert-butylsalicylaldehydes in 68–90% isolated yields . The 5-tert-butyl group remains stable under cross-coupling conditions and provides a LogP increase of ~1.7 units relative to the 5-H analog, enabling systematic exploration of lipophilicity–activity relationships in integrin antagonist programs and other drug discovery campaigns . This dual functionality (reactive handle + performance-modulating substituent) eliminates the need for separate building blocks and reduces synthetic step count.

Binucleating Schiff Base–Pyridine/Phosphine Ligands

5-tert-Butyl-3-(2′-pyridyl)salicylaldehyde and 5-tert-butyl-3-(diphenylphosphino)salicylaldehyde, both accessed from the target compound via Suzuki coupling, undergo condensation with 2,3-diamino-2,3-dimethylbutane to yield acyclic dinucleating ligands . These ligands support bimetallic catalysis and cooperative metal-binding studies. The tert-butyl group enhances solubility in organic solvents during ligand synthesis and purification, while the 3-bromo precursor provides the necessary functional handle for installing the pyridyl or phosphino donor group with complete regiochemical fidelity .

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